molecular formula C18H31BO2S B1359754 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 405165-12-0

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1359754
CAS No.: 405165-12-0
M. Wt: 322.3 g/mol
InChI Key: RKYWQDDPNVTJJQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a thiophene ring substituted with an octyl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-octylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters, which are useful intermediates in organic synthesis.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryls and Styrenes: From Suzuki-Miyaura coupling.

    Boronic Acids and Boronate Esters: From oxidation reactions.

    Functionalized Thiophenes: From substitution reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Material Science: Incorporated into the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Employed in the development of boron-containing drugs and as a precursor for bioactive molecules.

    Catalysis: Acts as a ligand or catalyst in various chemical transformations.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the carbon-carbon bond. The thiophene ring’s electron-rich nature also allows for various electrophilic substitution reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of an octyl group.

    4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane: Contains a methyl group on the thiophene ring.

Uniqueness

The octyl group in 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane imparts unique solubility and electronic properties, making it particularly useful in material science applications. Its long alkyl chain enhances its compatibility with organic solvents and polymers, which is advantageous in the fabrication of organic electronic devices.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BO2S/c1-6-7-8-9-10-11-12-15-13-16(22-14-15)19-20-17(2,3)18(4,5)21-19/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYWQDDPNVTJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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